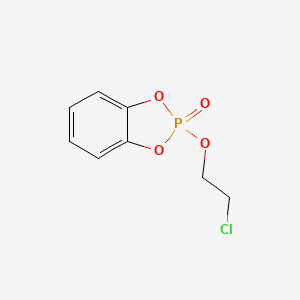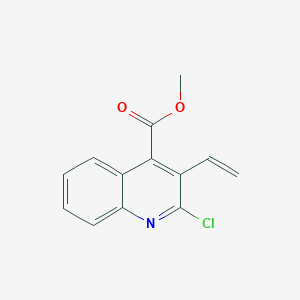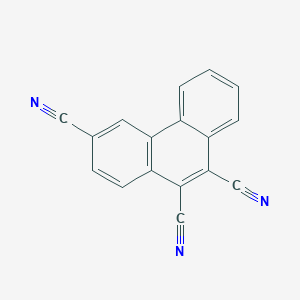![molecular formula C15H13ClO4S B14584101 2-[(4-Chloro-3-methoxyphenyl)sulfanyl]-4-methoxybenzoic acid CAS No. 61150-70-7](/img/structure/B14584101.png)
2-[(4-Chloro-3-methoxyphenyl)sulfanyl]-4-methoxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Chloro-3-methoxyphenyl)sulfanyl]-4-methoxybenzoic acid is an organic compound that features a benzoic acid core substituted with chloro, methoxy, and sulfanyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chloro-3-methoxyphenyl)sulfanyl]-4-methoxybenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Friedel-Crafts Acylation: Introduction of the acyl group to the aromatic ring using reagents such as acetyl chloride (CH₃COCl) and aluminum chloride (AlCl₃) as a catalyst.
Sulfonation: Introduction of the sulfanyl group using sulfuric acid (H₂SO₄) and sulfur trioxide (SO₃).
Methoxylation: Introduction of the methoxy group using methanol (CH₃OH) and a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-Chloro-3-methoxyphenyl)sulfanyl]-4-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄).
Substitution: Halogen substitution reactions can occur using reagents like chlorine (Cl₂) and iron(III) chloride (FeCl₃).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) with a metal catalyst.
Reduction: Sodium borohydride (NaBH₄) in an appropriate solvent.
Substitution: Chlorine (Cl₂) and iron(III) chloride (FeCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce different halogen atoms into the aromatic ring.
Wissenschaftliche Forschungsanwendungen
2-[(4-Chloro-3-methoxyphenyl)sulfanyl]-4-methoxybenzoic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-[(4-Chloro-3-methoxyphenyl)sulfanyl]-4-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on cell surfaces, leading to altered cellular responses.
Oxidative Stress: Inducing oxidative stress in cells, which can lead to cell death or other biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-3-methylphenol: Known for its disinfectant and antiseptic properties.
4-Chloro-2-fluoro-3-methoxyphenylboronic acid: Used in organic synthesis and medicinal chemistry.
2,4-Dibromophenol: Utilized in various chemical reactions and as an intermediate in the synthesis of other compounds.
Uniqueness
2-[(4-Chloro-3-methoxyphenyl)sulfanyl]-4-methoxybenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
61150-70-7 |
|---|---|
Molekularformel |
C15H13ClO4S |
Molekulargewicht |
324.8 g/mol |
IUPAC-Name |
2-(4-chloro-3-methoxyphenyl)sulfanyl-4-methoxybenzoic acid |
InChI |
InChI=1S/C15H13ClO4S/c1-19-9-3-5-11(15(17)18)14(7-9)21-10-4-6-12(16)13(8-10)20-2/h3-8H,1-2H3,(H,17,18) |
InChI-Schlüssel |
DLGVBWHERFUPGG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)C(=O)O)SC2=CC(=C(C=C2)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


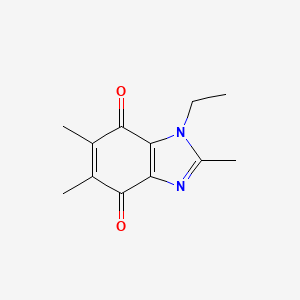
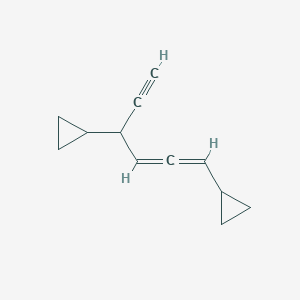
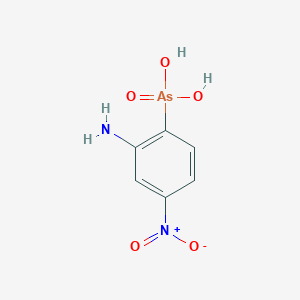
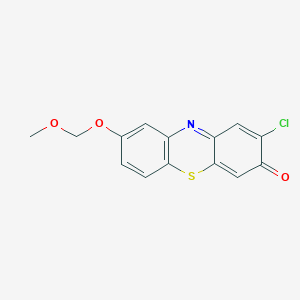
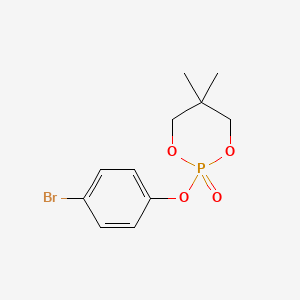

![Phenol, 4-[5-[(2-hydroxyethyl)methylamino]-1H-1,2,4-triazol-3-yl]-](/img/structure/B14584052.png)
![Bis[2-(propylsulfanyl)ethyl] 2-methylidenebutanedioate](/img/structure/B14584053.png)
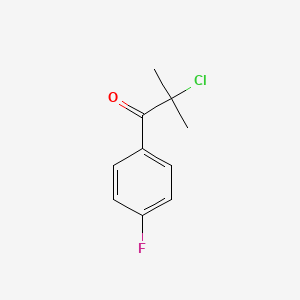
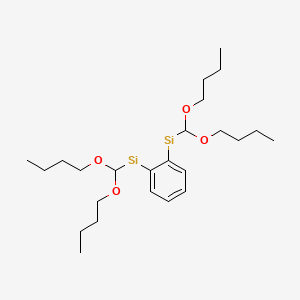
![7-(Dimethylamino)-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione](/img/structure/B14584072.png)
